molecular formula C14H14 B1618486 2,5-Dimethylbiphenyl CAS No. 7372-85-2

2,5-Dimethylbiphenyl

Cat. No. B1618486
CAS RN: 7372-85-2
M. Wt: 182.26 g/mol
InChI Key: ASHRVEUMINIGNW-UHFFFAOYSA-N
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Description

2,5-Dimethylbiphenyl is a polycyclic aromatic hydrocarbon (PAH) composed of two benzene rings connected by a central carbon-carbon bond. It is also referred to as o,o’-bitoluene . The molecular formula for this compound is C14H14 , with an average molecular weight of 182.261 Da .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One example involves the diazotization of aniline derivatives using isopropyl nitrite, followed by coupling reactions with benzene derivatives in the presence of a catalyst such as CuCl .


Molecular Structure Analysis

The molecular structure of this compound consists of two benzene rings connected by a central carbon atom. The compound has a molecular weight of 182.26 g/mol . Unfortunately, I cannot directly visualize the structure, but you can refer to chemical databases or software tools for a detailed 3D representation.


Physical And Chemical Properties Analysis

  • Hazards : Classified as a self-reactive chemical (Type C) and a potential carcinogen (Category 1B) .

Scientific Research Applications

Pharmaceutical Applications

2,5-Dimethylbiphenyl: is a biphenyl compound that has significant implications in pharmaceutical research. Biphenyl structures are commonly found in a variety of bioactive molecules, including antibiotics, anti-inflammatory agents, antihypertensive drugs, anticancer agents, antihistamines, and treatments for infertility . The presence of the biphenyl group in these compounds often contributes to their therapeutic efficacy and pharmacokinetic properties.

Organic Synthesis

In organic chemistry, This compound serves as a building block for the synthesis of complex organic molecules. It can be used in coupling reactions facilitated by catalysts like copper chloride (CuCl) to create various biphenyl derivatives . These derivatives are crucial intermediates in the synthesis of more complex molecules that have applications across different fields of chemistry.

Material Science

The biphenyl structure of This compound is also valuable in material science. It can contribute to the development of new materials with specific optical and electronic properties. The compound’s molecular structure can influence the thermal and mechanical stability of materials, making it a candidate for investigation in the creation of novel polymers and composites .

Agriculture

In the agricultural sector, biphenyl compounds like This compound may be explored for their potential use in the development of agrochemicals. While specific applications in agriculture for this compound are not directly documented, the structural similarity to other biphenyl compounds suggests possible uses in formulating pesticides or fertilizers that could enhance crop yields and protect against pests .

Environmental Science

This compound: could be studied for its environmental impact, particularly in the context of air and water quality. Understanding the behavior of such organic compounds in the environment is crucial for assessing risks and developing strategies to mitigate any potential negative effects on ecosystems .

Industrial Applications

Industrially, This compound may be utilized as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals. Its properties could be harnessed in processes that require stable organic compounds that can undergo further chemical transformations .

Safety and Hazards

2,5-Dimethylbiphenyl poses risks such as heating-induced fire and potential carcinogenicity. Proper handling, protective equipment, and storage precautions are essential .

Future Directions

Research on controlled drug delivery systems, including nano-drug delivery and smart drug delivery, continues to evolve. Understanding the structure-function relationships of materials and their impact on biological performance will drive advancements in this field .

properties

IUPAC Name

1,4-dimethyl-2-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14/c1-11-8-9-12(2)14(10-11)13-6-4-3-5-7-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHRVEUMINIGNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334971
Record name 2,5-DIMETHYLBIPHENYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7372-85-2
Record name 2,5-Dimethylbiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007372852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-DIMETHYLBIPHENYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-DIMETHYLBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18I6RL8MTW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

An oven dried resealable Schlenk tube was evacuated and backfilled with argon and charged with palladium acetate (2.2 mg, 0.01 mmol, 1.0 mol %), 2-(di-tert-butylphosphino)biphenyl (6.0 mg, 0.020 mmol, 2.0 mol %), phenylboronic acid (183 mg, 1.5 mmol), and potassium fluoride (174 mg, 3.0 mmol). The tube was evacuated and backfilled with argon, and THF (1 mL) and 2-bromo-p-xylene (0.138 mL, 1.0 mmol) were added through a rubber septum. The tube was sealed with a teflon screwcap, and the reaction mixture was stirred at room temperature until the starting aryl bromide had been completely consumed as judged by GC analysis. The reaction mixture was then diluted with ether (30 mL), filtered through celite, and concentrated. The crude material was purified by flash chromatography on silica gel to afford 149 mg (82%) of the title compound.
Quantity
0.138 mL
Type
reactant
Reaction Step One
[Compound]
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aryl bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
183 mg
Type
reactant
Reaction Step Four
Quantity
174 mg
Type
reactant
Reaction Step Four
Quantity
2.2 mg
Type
catalyst
Reaction Step Four
Quantity
6 mg
Type
catalyst
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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